4-Chloro-3'-methylbenzophenone
Description
Significance of Benzophenone (B1666685) Derivatives in Advanced Organic Chemistry
Benzophenone and its derivatives are a class of organic compounds characterized by a diphenyl ketone core. ontosight.ai This structural motif is not only prevalent in numerous natural products but also serves as a versatile building block in synthetic organic chemistry. nih.gov The inherent reactivity of the carbonyl group and the ability to modify the two phenyl rings with various functional groups allow for the creation of a diverse library of molecules with tailored properties. ontosight.airesearchgate.net
These derivatives have found extensive applications in medicinal chemistry, with research demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net Beyond pharmaceuticals, benzophenone derivatives are crucial in materials science, where they are utilized as photoinitiators in polymer chemistry and as UV blockers in packaging to prevent photodegradation. researchgate.netwikipedia.org The ability to fine-tune the electronic and steric properties of the benzophenone scaffold through substitution makes it a highly valuable tool for developing new materials and therapeutic agents. ontosight.ai
Research Context of Halogenated and Alkylated Benzophenones
The introduction of halogen atoms and alkyl groups onto the benzophenone framework significantly influences the compound's physicochemical properties and reactivity. Halogenation, the process of adding one or more halogen atoms, can alter a molecule's lipophilicity, metabolic stability, and electronic distribution. For instance, the presence of chlorine and bromine atoms can enhance the electrophilicity of the aromatic rings, making them more susceptible to certain chemical reactions.
Alkylation, the addition of alkyl groups, also plays a crucial role in modifying molecular characteristics. A methyl group, for example, can increase lipophilicity and introduce steric hindrance, which can affect how the molecule interacts with biological targets or participates in chemical transformations. The specific placement of these halogen and alkyl substituents on the benzophenone rings is a key area of research, as isomeric variations can lead to vastly different chemical and biological behaviors. guidechem.com The study of compounds like 4-Chloro-3'-methylbenzophenone, which contains both a halogen and an alkyl group, provides valuable insights into the synergistic effects of these modifications.
Scope and Objectives of Research on this compound
Academic research on this compound is primarily focused on understanding its fundamental chemical nature and exploring its potential as an intermediate in the synthesis of more complex molecules. apicalscientific.com Key objectives include the development of efficient and scalable synthetic routes to produce the compound with high purity.
Below are tables detailing the known chemical and physical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | (4-chlorophenyl)(3-methylphenyl)methanone | |
| CAS Number | 35256-82-7 | guidechem.comchemicalbook.com |
| Molecular Formula | C14H11ClO | guidechem.comchemicalbook.comlabcompare.com |
| Molecular Weight | 230.69 g/mol | guidechem.com |
| Property | Value | Source |
| Monoisotopic Mass | 230.0498427 | guidechem.com |
| Complexity | 243 | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZAQKYBMIIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373993 | |
| Record name | 4-Chloro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35256-82-7 | |
| Record name | 4-Chloro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Studies
Contemporary Synthesis Strategies for 4-Chloro-3'-methylbenzophenone
The synthesis of this compound can be accomplished through several strategic pathways, each offering distinct advantages in terms of efficiency, scalability, and substrate scope. These methods range from traditional electrophilic aromatic substitutions to modern catalytic cross-coupling reactions.
The Friedel-Crafts acylation remains a cornerstone for the synthesis of aryl ketones, including this compound. This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of the target compound, the primary reactants are 4-chlorobenzoyl chloride and toluene (B28343).
The reaction is generally performed using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to activate the acyl chloride. The process requires anhydrous conditions to prevent the deactivation of the catalyst. The solvent of choice is often a non-polar, inert liquid like dichloromethane (B109758) or 1,2-dichloroethane. Temperature control, typically between 0°C and room temperature, is crucial to manage the exothermic nature of the reaction and minimize the formation of side products. The methyl group on the toluene ring is an ortho-, para-director, leading to a mixture of isomers. The desired meta-substituted product, this compound, is formed alongside the ortho- and para-isomers, necessitating purification, often via column chromatography or recrystallization.
Table 1: Typical Conditions for Friedel-Crafts Acylation
| Reactant A | Reactant B | Catalyst | Solvent | Key Conditions |
|---|---|---|---|---|
| 4-Chlorobenzoyl chloride | Toluene | Aluminum chloride (AlCl₃) | Dichloromethane | Anhydrous, 0°C to 25°C |
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling, which is catalyzed by palladium, is a prominent example applicable to the synthesis of diaryl ketones. rsc.orgoregonstate.edu
This strategy involves the reaction of an arylboronic acid with an aryl halide. For this compound, this could involve coupling 3-methylphenylboronic acid with a suitable 4-chlorobenzoyl derivative or 4-chlorophenylboronic acid with a 3-methylbenzoyl derivative. The reaction requires a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand (e.g., SPhos or XPhos), and a base like potassium carbonate, often in a mixed solvent system like toluene/water. nih.gov
Copper-catalyzed cross-coupling reactions also present a viable synthetic route. For instance, a microwave-assisted, copper-catalyzed coupling of 4-chlorophenyl boronic acid has been shown to be effective for producing related benzophenones with high yields.
Table 2: Example Suzuki-Miyaura Reaction Components
| Arylboronic Acid | Aryl Halide/Derivative | Catalyst | Ligand | Base |
|---|---|---|---|---|
| 3-Methylphenylboronic acid | 4-Chlorobenzoyl chloride | Pd(OAc)₂ | SPhos | K₂CO₃ |
| 4-Chlorophenylboronic acid | 3-Methylbenzoyl chloride | Pd(OAc)₂ | XPhos | K₂CO₃ |
Organomagnesium compounds, known as Grignard reagents, are powerful nucleophiles used for C-C bond formation. acs.orggeeksforgeeks.org A common pathway involves the reaction of a Grignard reagent with an aldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. oregonstate.edu To synthesize this compound, one could prepare 3-tolylmagnesium bromide from 3-bromotoluene (B146084) and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). geeksforgeeks.org This Grignard reagent is then reacted with 4-chlorobenzaldehyde (B46862) in a nucleophilic addition reaction to yield (4-chlorophenyl)(3-tolyl)methanol. Subsequent oxidation of this alcohol, using an oxidizing agent like manganese dioxide or a chromium-based reagent, affords the final ketone product. oregonstate.edu
Similarly, organolithium reagents offer a highly reactive alternative. These are typically prepared by reacting an aryl halide with an alkyllithium compound, such as n-butyllithium, at low temperatures. chemicalbook.com
A highly efficient one-pot procedure allows for the conversion of aromatic bromides into ketones. chemicalbook.com This method can be applied to the synthesis of this compound starting from meta-bromotoluene.
The synthesis begins with the dropwise addition of n-butyllithium to a solution of meta-bromotoluene in THF at a very low temperature (-78 °C). chemicalbook.com This step generates the organolithium intermediate, 3-tolyllithium. Subsequently, 4-chlorobenzaldehyde is added to the mixture, which is then allowed to warm to room temperature, forming a lithium alkoxide intermediate. chemicalbook.com In the final stage, the solvent is removed, and the intermediate is oxidized. A documented procedure for a similar conversion uses iodine and potassium carbonate in tert-butyl alcohol under reflux to achieve the final ketone product in high yield. chemicalbook.com This method avoids the isolation of the intermediate alcohol, streamlining the synthetic process.
Mechanistic Investigations of Synthesis Reactions
Understanding the underlying mechanisms of these synthetic reactions is crucial for optimizing conditions and predicting outcomes. The mechanism of the Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.
The Friedel-Crafts acylation mechanism proceeds through several well-defined steps. masterorganicchemistry.comnih.gov It is initiated by the interaction between the acyl halide and a Lewis acid catalyst. sigmaaldrich.com
Formation of the Electrophile : The first step involves the reaction between 4-chlorobenzoyl chloride and the Lewis acid, typically aluminum chloride (AlCl₃). scribd.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. sigmaaldrich.com This results in the formation of a resonance-stabilized acylium ion, [R-C=O]⁺, which is a potent electrophile. sigmaaldrich.commasterorganicchemistry.com
Electrophilic Attack : The nucleophilic π-electron system of the toluene ring attacks the electrophilic carbon of the acylium ion. scribd.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. scribd.com
Deprotonation and Regeneration of Aromaticity : In the final step, a weak base, such as the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. masterorganicchemistry.com This proton removal restores the aromatic π-system of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst (although in practice it becomes complexed with the product ketone). masterorganicchemistry.com
Influence of Catalysts and Reaction Conditions on Pathway Selectivity
The synthesis of this compound via the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride is a classic example of electrophilic aromatic substitution. The reaction's outcome, particularly the isomeric distribution of the product, is profoundly influenced by the choice of catalyst and the specific reaction conditions employed.
Catalysts: The primary role of the catalyst, typically a Lewis acid, is to generate the highly reactive acylium ion electrophile from the 4-chlorobenzoyl chloride. fiveable.mewikipedia.org
Lewis Acids: Traditional catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are widely used. fiveable.menumberanalytics.com The strength of the Lewis acid is a critical factor; stronger acids like AlCl₃ can accelerate the reaction but may also decrease regioselectivity by promoting side reactions or isomer migration. numberanalytics.comnumberanalytics.com Moderately active catalysts, such as FeCl₃ or zinc chloride (ZnCl₂), can sometimes offer better selectivity, especially when paired with higher reaction temperatures. researchgate.net
Solid Acid Catalysts: Modern approaches have explored the use of solid acid catalysts, such as zeolites. These materials can offer enhanced regioselectivity due to their defined pore structures and tunable acidity, while also simplifying catalyst removal from the reaction mixture.
Reaction Conditions: The selectivity of the acylation is not solely dependent on the catalyst but is also a function of the reaction environment.
Solvent: The polarity of the solvent plays a significant role. numberanalytics.com For instance, polar solvents like nitrobenzene (B124822) or nitromethane (B149229) can influence the reaction rate and the stability of the charged intermediates, thereby affecting the final isomer ratio. researchgate.netacs.org Non-polar solvents such as carbon disulfide or dichloromethane are also commonly used. numberanalytics.com
Temperature: Temperature control is crucial for managing selectivity. Lower temperatures generally favor the thermodynamically more stable para-isomer (4-Chloro-4'-methylbenzophenone) due to steric hindrance at the ortho-positions of toluene. numberanalytics.com However, achieving the desired meta-acylation to form this compound often requires careful temperature optimization to find a balance between reaction rate and selectivity.
Reactant Ratio and Concentration: The stoichiometry of the reactants and catalyst can impact the reaction. An excess of the aromatic substrate (toluene) is often used to minimize di-acylation. The concentration of the Lewis acid catalyst can also affect the reaction kinetics and product distribution. researchgate.net
The interplay between these factors determines the final isomeric purity of the product. The methyl group of toluene is an ortho, para-directing group, making the synthesis of the meta-substituted this compound isomer a challenge that requires precise control over the catalytic system and reaction parameters. numberanalytics.com
Kinetic Studies of Formation and Intermediate Species
Understanding the kinetics and mechanism of the Friedel-Crafts acylation is essential for optimizing the synthesis of this compound. The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. scribd.com
Formation of the Electrophile: The first step involves the coordination of the Lewis acid catalyst (e.g., AlCl₃) with the chlorine atom of 4-chlorobenzoyl chloride. masterorganicchemistry.com This coordination polarizes the carbonyl-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion, [4-ClC₆H₄CO]⁺. masterorganicchemistry.comsigmaaldrich.com This acylium ion is the key electrophilic species that attacks the aromatic ring. sigmaaldrich.com
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. masterorganicchemistry.com This is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity to form a carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.com
Deprotonation: In the final step, a weak base (such as [AlCl₄]⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final benzophenone (B1666685) product. masterorganicchemistry.com The catalyst is regenerated in this process.
Kinetic studies of Friedel-Crafts acylations often reveal complex rate laws. In some cases, the reaction rate shows a variable order with respect to the catalyst concentration. open.ac.uk For example, kinetic analysis of the AlCl₃-catalyzed reaction of substituted benzoyl chlorides in nitromethane has shown a rate expression of: rate = (k/[AlCl₃]₀)[ArH][acid chloride][AlCl₃]. researchgate.net Such studies, often employing spectroscopic techniques like in-situ IR and NMR, allow for the detection of key intermediates like the acylium ion and provide quantitative data on reaction rates, helping to elucidate the precise mechanistic pathway. acs.orgnih.gov
Optimization of Synthetic Yields and Purity for Research Applications
For research purposes, obtaining this compound with high yield and purity is critical. This is achieved through systematic optimization of the synthetic protocol, focusing on maximizing the formation of the desired product while minimizing byproducts, particularly other isomers.
Key parameters for optimization include:
Catalyst Selection and Loading: As discussed, the choice between catalysts like AlCl₃ and FeCl₃ can significantly influence the isomer ratio. researchgate.net The molar ratio of the catalyst to the acylating agent must be carefully optimized; sufficient catalyst is needed to drive the reaction, but excess amounts can lead to side reactions and complex purification procedures.
Temperature and Time: A common strategy involves starting the reaction at a low temperature (e.g., 0 °C) during the addition of reactants to control the initial exothermic process, followed by allowing the reaction to proceed at room temperature or with gentle heating for a specific duration to ensure complete conversion.
Solvent and Work-up: The choice of an anhydrous solvent is critical to prevent the deactivation of the Lewis acid catalyst. The post-reaction work-up, which typically involves quenching with ice/acid, followed by extraction and washing, is crucial for removing the catalyst and inorganic byproducts.
Purification: High purity is often achieved through recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography, which is particularly effective for separating closely related isomers. rptu.de
The following table presents a hypothetical optimization study for the synthesis of this compound, illustrating how varying conditions can affect the outcome.
| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (3'-isomer %) |
|---|---|---|---|---|---|---|
| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to 25 | 3 | 80 | 85 |
| 2 | AlCl₃ (1.5) | Dichloromethane | 0 to 25 | 3 | 85 | 82 |
| 3 | FeCl₃ (1.2) | Dichloromethane | 40 | 5 | 72 | 91 |
| 4 | AlCl₃ (1.1) | Nitrobenzene | 0 to 25 | 3 | 78 | 88 |
| 5 | FeCl₃ (1.2) | Nitrobenzene | 40 | 5 | 75 | 94 |
This table is illustrative and based on general principles of Friedel-Crafts acylation.
By carefully manipulating these variables, researchers can develop a robust and reproducible method to synthesize this compound with the high purity required for advanced research applications.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Structure and Dynamics
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is instrumental in identifying the key functional groups present in 4-Chloro-3'-methylbenzophenone. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group, which is typically observed in the range of 1680–1700 cm⁻¹. For the related compound 4-chlorobenzophenone (B192759), this stretching vibration is reported around 1645 cm⁻¹. rsc.org The presence of aromatic rings is confirmed by C-H stretching vibrations, which generally appear in the region of 3000-3100 cm⁻¹. scispace.com Furthermore, the carbon-carbon stretching vibrations within the aromatic rings are expected between 1400 and 1625 cm⁻¹. jconsortium.com The C-Cl stretching vibration is typically found in the lower frequency region, between 600 and 800 cm⁻¹.
Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignments
Complementing FT-IR, FT-Raman spectroscopy provides valuable information on the vibrational modes of the molecule, particularly for non-polar bonds. For substituted benzophenones, the FT-Raman spectrum aids in assigning various vibrational modes. jconsortium.comresearchgate.net For instance, in 4-chlorobenzophenone, C-H stretching vibrations are observed between 3100 and 3000 cm⁻¹. jconsortium.com The in-plane bending vibrations of the C-H bonds are identified around 1461 cm⁻¹, while out-of-plane bending vibrations are seen near 877 cm⁻¹. jconsortium.com The C-C stretching vibrations within the aromatic rings are also observable in the Raman spectrum. jconsortium.com
Potential Energy Distribution (PED) Analysis in Vibrational Assignments
To achieve a more precise assignment of the observed vibrational bands, Potential Energy Distribution (PED) analysis is employed. This computational method, often used in conjunction with Density Functional Theory (DFT) calculations, quantifies the contribution of individual internal coordinates to each normal vibrational mode. scispace.comjconsortium.com For similar benzophenone (B1666685) derivatives, PED analysis has been crucial in distinguishing between different vibrational modes, such as C-C stretching and C-H bending, which can sometimes overlap. scispace.com This detailed analysis allows for a more confident assignment of the complex vibrational spectra of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conclusive Structural Confirmation
NMR spectroscopy provides definitive evidence for the structural arrangement of atoms in this compound by probing the magnetic environments of the hydrogen and carbon nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Methyl and Aromatic Proton Environments
The ¹H NMR spectrum of this compound reveals distinct signals for the methyl and aromatic protons. The methyl (CH₃) protons are expected to produce a singlet peak, typically in the range of δ 2.0–2.5 ppm. The aromatic protons will exhibit more complex splitting patterns in the region of δ 7.0–8.0 ppm due to spin-spin coupling between adjacent protons on the two different phenyl rings. For the closely related 4-chloro-4'-methylbenzophenone, the methyl protons appear as a singlet at δ 2.46 ppm, and the aromatic protons show a series of doublets between δ 7.31 and 7.75 ppm. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides a complete map of the carbon framework of the molecule. The carbonyl carbon (C=O) is a key diagnostic signal, typically appearing in the downfield region of δ 190–200 ppm. The carbon atom of the methyl group will be observed in the upfield region. The aromatic carbons will have signals in the approximate range of δ 120-145 ppm. For the similar compound 4-chloro-4'-methylbenzophenone, the carbonyl carbon resonates at δ 195.22 ppm, the methyl carbon at δ 21.66 ppm, and the aromatic carbons appear between δ 128.56 and 143.53 ppm. rsc.org
Data Tables
Table 1: ¹H NMR Data for 4-Chloro-4'-methylbenzophenone
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.75 | d, J = 8.4 Hz | 2H | Aromatic | rsc.org |
| 7.71 | d, J = 8.0 Hz | 2H | Aromatic | rsc.org |
| 7.47 | d, J = 8.4 Hz | 2H | Aromatic | rsc.org |
| 7.31 | d, J = 8.0 Hz | 2H | Aromatic | rsc.org |
| 2.46 | s | 3H | Methyl | rsc.org |
Table 2: ¹³C NMR Data for 4-Chloro-4'-methylbenzophenone
| Chemical Shift (δ ppm) | Assignment | Reference |
| 195.22 | C=O | rsc.org |
| 143.53 | Aromatic | rsc.org |
| 138.60 | Aromatic | rsc.org |
| 136.25 | Aromatic | rsc.org |
| 134.56 | Aromatic | rsc.org |
| 131.34 | Aromatic | rsc.org |
| 130.17 | Aromatic | rsc.org |
| 129.10 | Aromatic | rsc.org |
| 128.56 | Aromatic | rsc.org |
| 21.66 | Methyl | rsc.org |
Table 3: FT-IR Data for 4-Chloro-4'-methylbenzophenone
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1645 | C=O Stretch | rsc.org |
| 1607 | Aromatic C=C Stretch | rsc.org |
| 1585 | Aromatic C=C Stretch | rsc.org |
| 1287 | C-O Stretch | rsc.org |
| 1088 | C-H in-plane bend | rsc.org |
| 853 | C-H out-of-plane bend | rsc.org |
| 749 | C-Cl Stretch | rsc.org |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, this would reveal correlations between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. sdsu.edu It is instrumental in assigning the carbon signals in the complex aromatic region of the spectrum.
The combined data from these 2D NMR experiments provides a definitive and detailed structural elucidation of this compound. oregonstate.edu
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in confirming its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. grafiati.com For this compound (C₁₄H₁₁ClO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The presence of the chlorine atom, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl), results in two molecular ion peaks separated by two mass-to-charge units (M+ and M+2) with a relative intensity ratio of approximately 3:1. chemguide.co.uk This isotopic signature is a key identifier for chlorine-containing compounds.
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. libretexts.org For benzophenone derivatives, common fragmentation pathways involve cleavage at the carbonyl group. researchgate.net In the case of this compound, characteristic fragments would include ions corresponding to the chlorobenzoyl and methylbenzoyl moieties. Analyzing these fragments helps to confirm the substitution pattern on the aromatic rings.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, specifically UV-Vis absorption and emission techniques, provides information about the electronic transitions within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions associated with the aromatic rings and the carbonyl group. The positions and intensities of these bands can be influenced by the solvent polarity. oregonstate.edu Electron-withdrawing groups like chlorine can cause a red shift (a shift to longer wavelengths) in the UV-Vis absorption due to conjugation.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.comrsc.org By calculating the energies of electronic transitions, TD-DFT can provide theoretical UV-Vis spectra that can be compared with experimental data. mdpi.com This comparison helps to assign the observed absorption bands to specific electronic transitions within the this compound molecule. TD-DFT calculations can also provide insights into how structural modifications and solvent effects influence the electronic properties of the compound. arxiv.org
Photoluminescence and Phosphorescence Studies
Benzophenones are known for their efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁), which typically results in strong phosphorescence at low temperatures and very weak or non-existent fluorescence. The introduction of substituents on the phenyl rings can significantly influence the energies of the excited states, the efficiency of intersystem crossing, and the radiative and non-radiative decay pathways of the triplet state.
Detailed Research Findings
The presence of a chlorine atom, a halogen, is known to enhance spin-orbit coupling, which is a key factor in promoting the formally spin-forbidden intersystem crossing process. This "heavy-atom effect" generally leads to an increase in the phosphorescence quantum yield and a decrease in the phosphorescence lifetime. The methyl group, being an electron-donating group, can also modulate the electronic properties and the nature of the lowest excited triplet state.
In the case of this compound, the chlorine atom is at the 4-position of one phenyl ring, and the methyl group is at the 3'-position of the second phenyl ring. The chlorine substituent is expected to increase the efficiency of populating the triplet state. The position of the methyl group at the meta-position is likely to have a less pronounced effect on the electronic transitions compared to substitution at the ortho- or para-positions.
Studies on related compounds provide valuable insights. For instance, 4-chlorobenzophenone exhibits characteristic phosphorescence from its triplet state. Research on various halogenated benzophenones has shown that they are phosphorescent, a property that has been studied extensively at reduced temperatures. nih.govoregonstate.edu For example, studies on 4-bromo-4'-fluorobenzophenone (B1329429) have reported nπ* emission maxima around 439 nm and phosphorescence lifetimes in the range of 1.50E-04 s to 7.00E-04 s in different media at both room temperature and 77 K. oregonstate.edu
Furthermore, research on 4-bromo-4′-chlorobenzophenone has revealed the phenomenon of dual phosphorescence at room temperature, with emissions from both the first (T₁) and second (T₂) excited triplet states, resulting in white light emission. nih.gov The lifetimes of these two emission bands were significantly different, being 0.19 ms (B15284909) and 19.2 ms. nih.gov This highlights the complex excited-state dynamics that can arise from halogen substitution.
While fluorescence is generally weak in benzophenones due to the rapid S₁→T₁ intersystem crossing, it is not always entirely absent. The quantum yield of fluorescence is typically very low. The primary emission observed from benzophenone and its derivatives is phosphorescence, which originates from the T₁ → S₀ transition.
The following data tables summarize the photophysical properties of benzophenone and some of its relevant substituted derivatives, which can be used to infer the expected properties of this compound.
Table 1: Photophysical Data of Selected Benzophenone Derivatives
| Compound | Emission Type | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Conditions | Reference |
|---|---|---|---|---|---|---|
| Benzophenone | Phosphorescence | ~450 | ~0.9 | ~5 ms | Low Temperature | core.ac.uk |
| 4-Chlorobenzophenone | Phosphorescence | Not Specified | Close to 1 | Not Specified | 77K in ethanol | core.ac.uk |
| 4-Bromo-4'-fluorobenzophenone | Phosphorescence (nπ*) | 439 | Not Specified | 0.15 ms - 0.70 ms | RT and 77K | oregonstate.edu |
| 4-Bromo-4'-chlorobenzophenone | Dual Phosphorescence (T₁ and T₂) | 425 and 550 | 0.286 | 0.19 ms and 19.2 ms | Room Temperature | nih.gov |
Theoretical Chemistry and Computational Modeling
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a leading computational method in quantum chemistry used to investigate the electronic structure (the arrangement of electrons) of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. This approach is computationally more efficient than other high-level methods, allowing for the study of larger and more complex molecules with considerable accuracy.
Optimization of Molecular Geometry and Conformational Analysis
Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in a molecule must be determined. This process is called geometry optimization. Computational software systematically adjusts the bond lengths, bond angles, and dihedral (torsional) angles of an initial molecular structure to find the configuration with the lowest possible energy, known as the global minimum on the potential energy surface.
HOMO-LUMO Energy Gap Analysis for Electronic Properties and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's electronic properties and reactivity. uni-muenchen.de
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Such molecules are often referred to as "hard" molecules.
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as the electrons can be easily excited to the LUMO. researchgate.net These are termed "soft" molecules and are generally more polarizable.
For 4-Chloro-3'-methylbenzophenone, calculating the HOMO-LUMO gap would provide a quantitative measure of its chemical stability and its tendency to participate in chemical reactions. The visualization of these orbitals would show the distribution of electron density, indicating which parts of the molecule are most likely to donate or accept electrons in a reaction.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded to show regions of varying electrostatic potential. nih.gov
Red regions indicate negative electrostatic potential, where electron density is high. These areas are electron-rich and are susceptible to electrophilic attack (attack by electron-seeking species). uni-muenchen.de
Blue regions represent positive electrostatic potential, where electron density is low. These areas are electron-poor and are prone to nucleophilic attack (attack by nucleus-seeking, electron-rich species). uni-muenchen.de
Green regions denote neutral or near-zero potential.
An MEP map for this compound would clearly identify the reactive sites. The electronegative oxygen atom of the carbonyl group would be expected to show a region of strong negative potential (red), making it a primary site for interaction with electrophiles or for hydrogen bonding. The areas around the hydrogen atoms and the electron-withdrawing chlorine atom would likely show positive potential (blue).
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns closely with classical Lewis structures. acadpubl.eu
The primary utility of NBO analysis is to study intramolecular (within the molecule) charge transfer and hyperconjugation interactions. It evaluates the "donor-acceptor" interactions between filled (donor) NBOs (such as a bonding orbital or a lone pair) and empty (acceptor) NBOs (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to this electron delocalization.
Chemical Reactivity Descriptors (e.g., chemical hardness, polarizability, electrophilicity)
Based on the energies of the HOMO and LUMO, a set of global chemical reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These descriptors provide a more detailed picture than the HOMO-LUMO gap alone. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2). Hard molecules have a large gap and are less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules have a small gap and are more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ ≈ -(E_HOMO + E_LUMO) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated from the electronegativity and chemical hardness (ω = χ² / 2η). A high electrophilicity index indicates a good electrophile.
Polarizability: The ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with small HOMO-LUMO gaps are typically more polarizable.
Calculating these descriptors for this compound would allow for a quantitative ranking of its reactivity compared to other related compounds.
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / η | Measure of reactivity; inverse of hardness |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons |
| Electrophilicity Index (ω) | χ² / 2η | Propensity to accept electrons (electrophilic character) |
Excited State Dynamics Simulations
While the methods described above focus on the molecule in its lowest energy state (the ground state), excited state dynamics simulations explore what happens after a molecule absorbs energy, for example, from light. This is crucial for understanding photochemical reactions, fluorescence, and phosphorescence.
These simulations model the motion of the atoms in the molecule over very short timescales (femtoseconds to picoseconds) after it has been promoted to a higher energy electronic state. Such studies can track the pathways the molecule takes to dissipate the excess energy, which may involve internal conversion (non-radiative transition between states of the same multiplicity), intersystem crossing (transition between states of different multiplicity, e.g., from a singlet to a triplet state), or chemical reactions like bond-breaking or isomerization.
For this compound, a known derivative of benzophenone (B1666685) which is widely used as a photosensitizer, studying its excited state dynamics would be particularly relevant. Simulations could reveal the lifetime of its excited states and the efficiency of intersystem crossing to the triplet state, which is often the key reactive state in benzophenone photochemistry.
Trajectory Surface Hopping Calculations
Trajectory surface hopping is a powerful semiclassical method used to simulate the photodynamics of molecules, particularly the transitions between different electronic states. For benzophenone, a paradigmatic organic molecule, surface-hopping ab initio molecular dynamics have been employed to investigate its photochemistry following UV excitation. uah.es These simulations model the movement of the molecule's atoms over time as they traverse different potential energy surfaces corresponding to various electronic states (e.g., singlet S₁, S₂, and triplet T₁, T₂).
In these calculations, a swarm of "trajectories" is initiated from the Franck-Condon region of an excited state. Each trajectory evolves according to classical mechanics on a single potential energy surface until it reaches a region of strong coupling between states. At these points, a probabilistic "hop" to another surface can occur, simulating a non-adiabatic electronic transition. rsc.org For benzophenone, these simulations have been crucial in elucidating the mechanisms of intersystem crossing (ISC), the process by which the molecule transitions from a singlet excited state to a triplet state. uah.esacs.org
Simulations for unsubstituted benzophenone show that after excitation, the molecule can undergo dynamics on multiple excited-state surfaces, with hops occurring between them on a femtosecond timescale. uah.es While direct trajectory surface hopping data for this compound is scarce, it is expected that the fundamental dynamics would be similar, with the chloro and methyl substituents modulating the energies of the electronic states and the strength of the couplings between them.
Spin-Orbit Coupling and Non-Adiabatic Transitions
Non-adiabatic transitions between states of different spin multiplicity, such as singlet-to-triplet intersystem crossing, are formally forbidden by quantum mechanical selection rules. However, they occur efficiently in many molecules, including benzophenones, due to a relativistic effect known as spin-orbit coupling (SOC). wikipedia.orgpreprints.org SOC provides a mechanism for "mixing" the character of singlet and triplet states, thereby allowing transitions between them. wikipedia.org The efficiency of ISC is highly dependent on the magnitude of the SOC between the specific singlet and triplet states involved.
The table below summarizes the key electronic states involved in the photodynamics of benzophenone, which serves as a model for its substituted derivatives.
| State | Character | Role in Photodynamics |
| S₀ | Ground State | Initial state before photoexcitation. |
| S₁ | ¹(n,π) | First excited singlet state; populated by light absorption or internal conversion. |
| T₁ | ³(n,π) | Lowest triplet state; populated via ISC and is often the key state in photosensitization. |
| T₂ | ³(π,π*) | A higher triplet state; acts as a crucial intermediate in the main ISC pathway from S₁. |
Internal Conversion and Intersystem Crossing (ISC) Pathways
Following photoexcitation, this compound, like other benzophenones, has several non-radiative pathways to dissipate the absorbed energy. These include internal conversion (IC), which is a transition between states of the same spin multiplicity (e.g., S₂ → S₁), and intersystem crossing (ISC), a transition between states of different spin multiplicity (e.g., S₁ → T₁). msu.edu
For benzophenone, computational studies have extensively investigated the ISC pathways. Two primary mechanisms have been debated:
Direct Pathway: A direct transition from the S₁(n,π) state to the T₁(n,π) state. This pathway is considered less efficient according to El-Sayed's rules, which state that transitions involving a change in orbital type (e.g., n,π* → π,π*) are more favorable. scispace.comacs.org
Indirect Pathway: An initial transition from S₁(n,π) to a nearby higher-energy triplet state, T₂(π,π), followed by rapid internal conversion from T₂ to T₁. uah.esscispace.com
Surface-hopping dynamics simulations have provided strong evidence that the indirect pathway (S₁ → T₂ → T₁) is the prevalent mechanism in benzophenone. uah.esacs.org These studies show that the S₁ → T₂ transition is extremely fast, occurring on a sub-picosecond timescale. uah.esnih.gov Following this, the molecule undergoes even faster internal conversion within the triplet manifold to populate the lowest T₁ state. researchgate.net Some simulations also indicate that a kinetic equilibrium can be established between the T₁ and T₂ states. uah.esacs.org
The substitution pattern on this compound would be expected to influence the relative energies of the S₁, T₁, and T₂ states, which in turn would affect the rates and efficiencies of these IC and ISC pathways.
Solvent Effects on Excited State Properties
The surrounding solvent environment can significantly influence the properties and decay dynamics of excited states. mdpi.com Computational models, often using a Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution. rsc.org
For benzophenone and its derivatives, solvent polarity affects the energies of the n,π* and π,π* states differently.
n,π* States: The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition leads to a decrease in electron density around the oxygen atom, reducing the solute's ability to form hydrogen bonds with protic solvents. As a result, the ground state is stabilized more by polar, protic solvents than the n,π* excited state, leading to a blue shift (shift to higher energy) in the absorption spectrum. acs.org
π,π* States: These states are generally more polar than the ground state and are stabilized more effectively by polar solvents, leading to a red shift (shift to lower energy) in the absorption spectrum. acs.org
These solvent-induced energy shifts can alter the rates of non-radiative decay. For instance, in protic solvents like methanol, hydrogen bonding to the carbonyl group of benzophenone has been shown to slow down the rate of ISC from under 200 fs to approximately 1.7 ps. scispace.comnih.gov This is because hydrogen bonding alters the energy gap and coupling between the S₁ and triplet states. Computational studies on substituted benzophenones like 4-hydroxybenzophenone (B119663) have also highlighted the critical role of solvent interactions in determining their photophysical behavior. dntb.gov.ua It is therefore expected that the excited state dynamics of this compound would also show a strong dependence on solvent polarity and hydrogen-bonding ability.
Nonlinear Optical (NLO) Properties Theoretical Prediction
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. nih.govresearchgate.net The key parameters that describe NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).
Benzophenone itself is not a strong NLO material, but its derivatives can be engineered to exhibit enhanced NLO properties. This is typically achieved by creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are attached to the π-conjugated system. doi.org Although this compound does not fit the classic strong push-pull design, the chloro (weakly deactivating) and methyl (weakly activating) groups do introduce an electronic asymmetry.
Comparative Computational Studies with Structurally Related Benzophenones
Comparative computational studies are essential for understanding how specific substituents influence the properties of a molecular scaffold. By comparing the calculated properties of this compound with those of unsubstituted benzophenone and other derivatives, one can isolate the effects of the chloro and methyl groups.
DFT and Time-Dependent DFT (TD-DFT) are standard methods for such comparative studies. researchgate.net Research on various benzophenone derivatives has shown that:
Substituent Position: The position of substituents significantly affects the electronic absorption spectra. For example, para-substitution tends to cause absorption in the UVB range, while ortho-substitution can shift absorption into the UVA region. researchgate.net
Substituent Type: Electron-donating groups (like methoxy) and electron-withdrawing groups alter the energies of the frontier molecular orbitals (HOMO and LUMO) and the character of the electronic transitions. For example, a study on 4-methoxybenzophenone (B1664615) explored how solvent polarity could tune the triplet energy levels, impacting the ISC mechanism. acs.org
Excited State Dynamics: Recent computational work comparing benzophenone (BP) with meta-methyl benzophenone (m-BP) using surface hopping dynamics revealed that even a single methyl group can influence the non-adiabatic relaxation pathways. aip.org The study aimed to trace the internal conversion within the singlet manifold, a process that precedes the well-studied ISC.
A comparative study involving this compound would likely reveal that the chlorine atom increases spin-orbit coupling (enhancing ISC rates), while the combined electronic effects of the chloro and methyl groups would modulate the UV absorption spectrum and the relative energies of the S₁/T₁/T₂ states compared to the parent molecule. researchgate.net
The table below provides a conceptual comparison of expected property changes in this compound relative to unsubstituted benzophenone, based on known principles from computational studies of related molecules.
| Property | Benzophenone (Reference) | This compound (Expected Effect) | Rationale |
| UV Absorption Max (λₘₐₓ) | Baseline n→π* and π→π* transitions | Minor shift (bathochromic or hypsochromic) | Substituents cause small perturbations to the π-system and orbital energies. researchgate.net |
| Intersystem Crossing (ISC) Rate | Ultrafast (femtosecond to picosecond scale) | Faster | The chlorine atom introduces a "heavy-atom effect," increasing spin-orbit coupling. nih.gov |
| Triplet State Energy (Eₜ) | Baseline value (~69 kcal/mol for T₁) | Slightly altered | Substituents can stabilize or destabilize the triplet state relative to the ground state. mdpi.com |
| First Hyperpolarizability (β) | Low | Moderately higher | Increased molecular asymmetry due to substitution pattern compared to the C₂ symmetry of BP. |
Crystal Structure Analysis and Solid State Chemistry
X-ray Diffraction Crystallography of 4-Chloro-3'-methylbenzophenone (or its derivatives)
While specific crystallographic data for this compound is not available, studies on analogous compounds provide a framework for the type of information that would be obtained from such an analysis. For instance, the study of other substituted benzophenones reveals a general tendency for the two aromatic rings to be twisted out of the plane of the central carbonyl group. nih.gov
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a subject of significant interest in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties. Studies on other functionalized acetophenones have revealed the existence of polymorphs with different space groups and intermolecular interactions. mdpi.comresearchgate.net There are currently no published studies on the potential polymorphism or crystal engineering of this compound.
Relationship between Molecular Structure and Solid-State Packing
The interplay between the molecular structure of a compound and its arrangement in the solid state is a central theme in crystal engineering. The specific placement of the chloro and methyl groups on the benzophenone (B1666685) scaffold would be expected to have a significant impact on the solid-state packing of this compound. nih.gov Analysis of this relationship would provide insights into how molecular-level features translate into macroscopic material properties. A detailed understanding of this relationship for the title compound is contingent on the future availability of its crystal structure data.
Photochemistry and Photophysical Properties
Photoexcitation and Deactivation Pathways
Upon absorption of ultraviolet light, 4-Chloro-3'-methylbenzophenone is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The subsequent deactivation pathways are crucial in determining the photochemical outcome.
Singlet and Triplet Excited States Characteristics
The photochemistry of benzophenones is dominated by the chemistry of their triplet excited states. Following photoexcitation to the S₁ state, benzophenones typically undergo rapid and efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁). This is due to the small energy gap between the S₁ (n,π) and T₁ (n,π) states and the favorable spin-orbit coupling.
The singlet state is characterized by having all electron spins paired, resulting in a total spin of zero. It is generally short-lived. In contrast, the triplet state has two unpaired electrons with parallel spins, resulting in a total spin of one. This state is generally lower in energy and has a significantly longer lifetime than the singlet state because its decay to the singlet ground state is spin-forbidden. The extended lifetime of the triplet state allows it to participate in various photochemical reactions.
The characteristics of these excited states can be influenced by the substituents on the phenyl rings. For this compound, the presence of the chloro and methyl groups can affect the energy levels and the efficiency of intersystem crossing, although the fundamental processes remain similar to those of the parent benzophenone (B1666685) molecule.
Time-Resolved Spectroscopy for Excited State Lifetimes
Time-resolved spectroscopic techniques are instrumental in studying the transient excited states of molecules. These methods allow for the direct observation and characterization of short-lived species, providing insights into their lifetimes and reaction dynamics.
Femtosecond Transient Absorption (fs-TA): This technique uses a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to monitor the changes in absorption over femtosecond to picosecond timescales. For benzophenone, fs-TA has been used to observe the rapid decay of the S₁ state and the corresponding rise of the T₁ state, confirming that intersystem crossing occurs on the order of picoseconds.
Nanosecond Time-Resolved Resonance Raman (ns-TR³): This method provides structural information about transient species. For benzophenone, ns-TR³ has been employed to identify the vibrational modes of the triplet state and the diphenylketyl radical, a key intermediate in its photoreduction. acs.org The reaction of the triplet state with a hydrogen-donor solvent to form the ketyl radical has been observed to be very fast, occurring within 10 to 20 nanoseconds. acs.org
| Technique | Application for Benzophenone Derivatives | Timescale |
| Femtosecond Transient Absorption (fs-TA) | Observation of S₁ decay and T₁ formation | Femtoseconds to Picoseconds |
| Nanosecond Time-Resolved Resonance Raman (ns-TR³) | Structural characterization of T₁ state and ketyl radicals | Nanoseconds to Microseconds |
Quenching Studies and Energy Transfer Mechanisms
The triplet excited state of benzophenones can be deactivated by interaction with other molecules in a process known as quenching. Quenching can occur through several mechanisms, including energy transfer and electron transfer.
In energy transfer , the excited benzophenone derivative transfers its triplet energy to a quencher molecule, returning to its ground state while the quencher is promoted to an excited state. This process is particularly efficient if the triplet energy of the benzophenone is higher than that of the quencher. The phosphorescence of benzophenone has been shown to be quenched by lanthanide acetylacetonate chelates through an energy transfer mechanism via the excited triplet state of the ligand.
Electron transfer can also lead to quenching, where the excited benzophenone acts as either an electron acceptor or donor, depending on the nature of the quencher. The efficiency of quenching often increases with the decreasing ionization potential of the quencher, suggesting a charge-transfer interaction in the quenching process.
Photoreactivity and Photochemical Transformations
The long-lived and high-energy triplet state of this compound is expected to be the primary species responsible for its photochemical reactivity, analogous to other benzophenone derivatives.
Photochemical Reduction to Benzopinacol (B1666686) Derivatives
A classic photochemical reaction of benzophenone is its reduction to benzopinacol in the presence of a hydrogen-donating solvent, such as 2-propanol. The reaction proceeds via the abstraction of a hydrogen atom by the triplet excited benzophenone from the solvent, forming a diphenylketyl radical. Two of these ketyl radicals then dimerize to form the benzopinacol.
However, a study on the photochemical reduction of the isomeric 4-chloro-4'-methylbenzophenone in a solution of isopropanol, acetonitrile, and glacial acetic acid found no evidence of benzopinacol formation after irradiation with UV light. oregonstate.edu This suggests that the presence and position of substituents can significantly influence the outcome of this reaction. It is plausible that this compound may also exhibit a reduced propensity for benzopinacol formation under similar conditions.
Intramolecular Photoredox Reactions
For benzophenones with appropriate substituents, intramolecular photoredox reactions can occur. For instance, photolysis of 3-(hydroxymethyl)benzophenone in acidic aqueous solution leads to an efficient intramolecular redox reaction, resulting in the formation of 3-formylbenzhydrol. This reaction involves the reduction of the benzophenone carbonyl group and the oxidation of the hydroxymethyl group. Studies on related compounds have shown that the presence of a phenyl substituent can influence the efficiency of this intramolecular photoredox reaction. cdnsciencepub.com Given the meta position of the methyl group in this compound, the possibility of similar intramolecular reactions, should a suitable abstractable hydrogen be present on a substituent, cannot be entirely ruled out, though it is not the primary expected pathway without such a group.
Influence of Substituent Position on Photochemical Behavior (e.g., meta vs. para methyl)
The photochemical behavior of substituted benzophenones is profoundly influenced by the position of the substituents on the phenyl rings. A comparison between a methyl group at the meta position, as in 3-methylbenzophenone (a close analog to this compound), and the para position, as in 4-methylbenzophenone, highlights distinct reaction pathways, particularly under acidic conditions.
In neutral organic solvents like acetonitrile and isopropanol, both 3-methylbenzophenone (3-MeBP) and 4-methylbenzophenone (4-MeBP) exhibit photophysical and photochemical properties similar to the parent compound, benzophenone. However, their behavior diverges significantly in acidic aqueous solutions.
Under these acidic conditions, 3-MeBP undergoes an unusual acid-catalyzed proton exchange reaction, referred to as meta-methyl activation. This reaction competes with a photohydration process. In contrast, 4-MeBP exclusively undergoes the photohydration reaction under the same acidic conditions. The meta position of the methyl group facilitates a unique photochemical pathway that is not observed when the methyl group is in the para position. This demonstrates that even a subtle change in substituent position can lead to a completely different chemical outcome upon photoexcitation in a specific environment.
Table 1: Comparison of Photochemical Reactions in Acidic Aqueous Solution | Compound | Reaction Pathway 1 | Reaction Pathway 2 | | :--- | :--- | :
Applications in Advanced Materials Science
Photoinitiator in Polymerization Processes
4-Chloro-3'-methylbenzophenone, like other benzophenone (B1666685) derivatives, can function as a Type II photoinitiator for free-radical polymerization. corkindustries.com Upon absorption of ultraviolet (UV) light, the benzophenone moiety is excited from its ground state to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state is a highly reactive diradical species.
The primary mechanism of initiation involves the abstraction of a hydrogen atom from a suitable donor molecule, often a tertiary amine co-initiator, by the excited triplet state of the benzophenone. This process generates a ketyl radical from the benzophenone and a reactive free radical from the co-initiator. The latter is then capable of initiating the polymerization of monomer units, such as acrylates or methacrylates, leading to the formation of a polymer chain.
The efficiency of the photoinitiation process is dependent on several factors, including the concentration of the photoinitiator and co-initiator, the intensity of the UV light source, and the nature of the monomer being polymerized. While specific kinetic data for this compound is not extensively documented in publicly available literature, the presence of the chloro and methyl substituents on the phenyl rings can influence its photochemical properties, such as its absorption spectrum and the reactivity of its triplet state.
Table 1: Key Aspects of this compound as a Photoinitiator
| Feature | Description |
| Initiation Type | Type II Photoinitiator (requires a co-initiator) |
| Mechanism | Hydrogen abstraction from a donor molecule by the excited triplet state |
| Reactive Species | Generates a free radical from the co-initiator to initiate polymerization |
| Activation | Ultraviolet (UV) radiation |
| Typical Monomers | Acrylates, Methacrylates, and other vinyl compounds |
Development of Functional Materials and Coatings
The role of this compound extends to the development of functional materials and coatings, primarily through its ability to induce cross-linking in polymer chains. This process, known as photocuring or UV curing, is a rapid, solvent-free method for producing highly durable and chemically resistant coatings. mgchemicals.comprocoatinc.com In this application, the benzophenone moiety can be incorporated into the polymer backbone or used as an additive.
Upon UV irradiation, the excited benzophenone can abstract hydrogen atoms from adjacent polymer chains, creating radical sites on the polymers. These polymer radicals can then combine to form covalent cross-links, resulting in a three-dimensional network structure. This cross-linked network imparts enhanced mechanical properties, such as hardness and scratch resistance, as well as improved thermal and chemical stability to the material.
The formulation of UV-curable coatings often involves a mixture of oligomers, monomers, a photoinitiator like this compound, and a co-initiator. mgchemicals.com The specific properties of the cured coating can be tailored by adjusting the composition of this mixture. While detailed studies on coatings specifically formulated with this compound are limited, the general principles of benzophenone-based photocuring are well-established and applicable.
Integration in Optical and Electronic Devices (e.g., sensors, organic electronics)
While direct applications of this compound in optical and electronic devices are not widely reported, the broader class of benzophenone derivatives has shown promise in these areas. For instance, benzophenone-containing polymers have been utilized in the development of chemical sensors. An amperometric sensor for the detection of benzophenone itself has been constructed using a molecularly imprinted polymer, demonstrating the potential for creating sensors for other analytes by functionalizing the polymer with specific recognition elements. sigmaaldrich.comnih.gov
In the field of organic electronics, benzophenone derivatives are explored for their potential use in organic light-emitting diodes (OLEDs). Although specific research on this compound in OLEDs is not available, related benzophenone compounds have been investigated as building blocks for host materials or as emitting layers. The electron-accepting nature of the benzophenone core can be utilized in designing materials with specific electronic properties.
The development of organic semiconductors is a rapidly advancing field, and the synthesis of novel π-conjugated systems is a key area of research. sigmaaldrich.comsciencedaily.comrsc.org The aromatic structure of this compound makes it a potential precursor for the synthesis of more complex organic semiconductors with tailored optical and electronic properties.
Role As a Synthetic Intermediate in Medicinal Chemistry and Bioactive Compounds
Precursor in Pharmaceutical Intermediates Synthesis
The utility of chlorinated benzophenones as precursors in pharmaceutical synthesis is well-documented. A closely related compound, 4-chloro-4'-hydroxybenzophenone, is a key intermediate in the production of fenofibrate, a widely used lipid-lowering drug. google.com This highlights the role of the 4-chlorobenzophenone (B192759) moiety as a crucial building block. Similarly, 4-Chloro-3'-methylbenzophenone can be used in multi-step syntheses to generate more elaborate molecular architectures. For instance, substituted benzophenones like 2-Chloro-4'-fluoro-3'-methylbenzophenone are explicitly identified as intermediates for synthesizing more complex organic molecules for pharmaceutical and materials science applications. smolecule.com The reactivity of the carbonyl group and the potential for substitution on the aromatic rings make this compound a versatile starting material for constructing a library of compounds for further biological evaluation.
Design and Synthesis of Novel Bioactive Derivatives
The benzophenone (B1666685) framework is recognized as a "privileged structure" in drug discovery, meaning it is a molecular scaffold capable of binding to multiple biological targets. rsc.org This makes this compound an attractive starting point for designing novel bioactive derivatives.
Medicinal chemistry often involves the strategic modification of a lead compound to enhance its desired pharmacological effects. mdpi.com For the this compound scaffold, modifications can be introduced to improve potency, selectivity, and metabolic stability.
Key strategies for modification include:
Functionalization of the Aromatic Rings: Adding or altering substituents on either of the phenyl rings can significantly impact biological activity. Research on other chlorinated compounds has shown that the introduction of moieties like a benzenesulfonylguanidine group can lead to potent pro-apoptotic activity against cancer cells. mdpi.com
Modification of the Carbonyl Group: The ketone linker can be reduced to an alcohol or converted to other functional groups to alter the molecule's shape, polarity, and hydrogen bonding capacity.
Introduction of Heterocyclic Moieties: Replacing one of the phenyl rings with a heterocycle is a common strategy to modulate bioactivity and physicochemical properties.
Natural products provide evidence for the effectiveness of such modifications. For example, a series of chlorinated benzophenone derivatives isolated from the marine-derived fungus Pestalotiopsis heterocornis, including pestalachloride B and pestalachloride E, exhibit significant antibacterial and cytotoxic activities. nih.govnih.gov The variation in their activity underscores how different substitution patterns on the core benzophenone structure can fine-tune pharmacological properties. nih.govnih.gov
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification. chimia.ch The benzophenone class of molecules, with its broad spectrum of reported bioactivities—including antimicrobial, cytotoxic, antioxidant, and enzyme inhibitory effects—serves as a rich source of lead compounds. rsc.org
This compound embodies the characteristics of a lead compound. Its synthesis is well-established, and its structure contains features known to be favorable for biological interactions. chemicalbook.com Researchers can use it as a foundational structure to synthesize a library of derivatives, which are then screened for activity against various diseases. For example, a series of synthesized guanidine (B92328) derivatives incorporating a 4-chloro-5-methylphenyl group demonstrated significant cytotoxicity against several cancer cell lines, with the position of a hydroxyl group on the other aryl ring being critical for activity. mdpi.com This illustrates a typical drug discovery effort where a lead structure is systematically modified to identify potent and selective drug candidates.
Table 1: Research Findings on Bioactive Chlorinated Derivatives
| Compound/Derivative Class | Biological Activity | Cell Line/Organism | Measurement (IC₅₀/MIC) |
|---|---|---|---|
| Pestalachloride B | Antibacterial | Staphylococcus aureus | MIC: 3.0 μg/mL |
| Pestalachloride B | Antibacterial | Bacillus subtilis | MIC: 6.0 μg/mL |
| Pestalachloride E | Cytotoxicity | A-549 (Lung Cancer) | IC₅₀: 8.9 μM |
| Pestalachloride E | Cytotoxicity | HCT-116 (Colon Cancer) | IC₅₀: 6.8 μM |
| Guanidine Derivative 20 | Cytotoxicity | HCT-116 (Colon Cancer) | IC₅₀: 10.9 μM |
| Guanidine Derivative 24 | Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀: 11.2 μM |
| Guanidine Derivative 30 | Cytotoxicity | HCT-116 (Colon Cancer) | IC₅₀: 8 μM |
Data sourced from multiple studies. mdpi.comnih.govnih.gov IC₅₀ represents the concentration causing 50% inhibition of cell growth. MIC represents the minimum inhibitory concentration for bacteria.
Environmental Fate and Mechanistic Degradation Studies
Photodegradation Pathways and Mechanisms
The photodegradation of benzophenone-type compounds in aquatic environments is a key process influencing their environmental persistence. These compounds are designed to absorb UV radiation, which also makes them susceptible to photochemical transformation. The primary mechanism often involves the absorption of UV light, leading to the formation of an excited triplet state. This excited state can then interact with other molecules or undergo direct transformation.
For many benzophenone (B1666685) derivatives, photodegradation follows pseudo-first-order kinetics. The process can be influenced by various environmental factors, including the presence of dissolved organic matter and other chemical species in the water. For instance, some benzophenones can act as photosensitizers, promoting the degradation of other organic micropollutants through the generation of reactive intermediates like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻).
Biodegradation Pathways in Environmental Matrices
Biodegradation is a critical pathway for the removal of organic pollutants from the environment, mediated by microorganisms. The biodegradability of benzophenone derivatives can be influenced by their chemical structure, particularly the nature and position of substituents on the aromatic rings.
Studies on a range of benzophenone-based UV filters have shown that the extent of mineralization is often limited to derivatives where both aromatic rings contain substituents. nih.gov The biodegradation of compounds like benzophenone-3 (BP-3) has been observed under both oxic and anoxic conditions. researchgate.net For BP-3, anaerobic biodegradation appears to be a more favorable attenuation mechanism. researchgate.net The process often begins with the demethylation of methoxy (B1213986) substituents, a common feature in many benzophenone UV filters. researchgate.net
A bacterium, Rhodococcus sp. S2-17, has been identified to completely degrade BP-3. The proposed catabolic pathway involves a series of enzymatic reactions, including demethylation by a cytochrome P450 complex, followed by ring cleavage and further degradation into simpler organic acids. nih.gov The presence of a chlorine atom and a methyl group on 4-Chloro-3'-methylbenzophenone would likely influence its susceptibility to microbial attack, potentially affecting the rate and pathway of biodegradation compared to other benzophenones.
| Compound | Redox Condition | Half-life (days) | Transformation Products |
| Benzophenone-3 | Oxic | 10.7 | 2,4-dihydroxybenzophenone, 4-cresol |
| Benzophenone-3 | Nitrate-reducing | 8.7 | 2,4-dihydroxybenzophenone |
| Benzophenone-3 | Fe(III)-reducing | 5.1 | 2,4-dihydroxybenzophenone, 4-cresol |
| Benzophenone-3 | Sulfate-reducing | 4.3 | 2,4-dihydroxybenzophenone |
This table presents biodegradation data for Benzophenone-3 as an analogue to infer potential pathways for this compound. researchgate.net
Sorption and Transport Mechanisms in Environmental Systems
The mobility of organic compounds in the environment is largely governed by their sorption and desorption behavior in soil and sediment. For benzophenone derivatives, which are generally lipophilic, sorption to organic matter is a significant process. nih.gov The octanol-water partition coefficient (Kow) is a key parameter in predicting the sorption potential of these compounds.
The sorption of ionizable organic compounds, such as some chlorophenols, is also highly dependent on the pH of the soil and water, as this affects their degree of ionization. nih.govfrontierspartnerships.org For non-ionizable compounds like this compound, sorption is more likely to be dominated by hydrophobic interactions with soil organic matter. The intensity of sorption for chlorophenols has been shown to increase with higher organic matter content and decrease with increasing pH. nih.gov
The transport of these compounds through the soil profile is inversely related to their sorption affinity. Compounds with strong sorption to soil particles will be less mobile and less likely to leach into groundwater. The Freundlich and Langmuir isotherm models are commonly used to describe the sorption equilibrium of organic compounds in soil. nih.gov For some hydrophobic pesticides, the sorption capacity has been found to be higher in materials with a greater organic matter content. nih.gov
| Sorbent | Compound | Sorption Coefficient (log Kom) | Key Factors Influencing Sorption |
| Topsoils | Chlorophenols | Highest values | Organic matter content, pH |
| Aquifer Sediments | Chlorophenols | Intermediate values | Organic matter content, pH |
| Marine Sediments | Chlorophenols | Lowest values | Type and origin of organic matter, specific surface area |
This table summarizes general sorption trends for chlorophenols in different environmental matrices, providing insights into the potential behavior of this compound. nih.gov
Transformation Products Identification and Characterization
The degradation of benzophenone derivatives through photolytic and biological processes leads to the formation of various transformation products. The identification of these products is crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound.
During the chlorination of benzophenone-type UV filters, a common water treatment process, several transformation pathways have been identified. These include electrophilic substitution, methoxyl substitution, oxidation of the ketone group, hydrolysis, decarboxylation, and ring cleavage reactions. nih.gov For benzophenone-3, chlorination can lead to the formation of chlorinated byproducts. nih.govresearchgate.net
In the case of benzophenone-4, degradation in a UV/chlorine system has been shown to produce chlorinated products, with some transformations being reversible. nih.gov The degradation of benzophenone-3 by Rhodococcus sp. S2-17 was found to proceed through intermediates such as 2,4,5-trihydroxy-benzophenone and benzoic acid. nih.gov Given the structure of this compound, its transformation products would likely include hydroxylated and chlorinated derivatives, and potentially products resulting from the cleavage of the benzophenone structure.
| Parent Compound | Degradation Process | Identified Transformation Products |
| Benzophenone-3 | Chlorination | Chloroform, other chlorinated byproducts |
| Benzophenone-4 | UV/Chlorination | Halogenated products, phenolic derivatives |
| Benzophenone-3 | Biodegradation | BP-1, 2,4,5-trihydroxy-benzophenone, 3-hydroxy-4-benzoyl-2,4-hexadienedioic acid, 4-benzoyl-3-oxoadipic acid, 3-oxoadipic acid, benzoic acid |
This table lists identified transformation products for related benzophenone compounds to suggest potential degradation products of this compound. nih.govresearchgate.netnih.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. nih.gov Future research on 4-Chloro-3'-methylbenzophenone will increasingly focus on aligning its synthesis with the principles of green chemistry. nih.govpreprints.org Traditional methods, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts, which can generate significant waste. sigmaaldrich.comelsevierpure.com
Future synthetic strategies are expected to explore:
Catalytic Approaches: The development of reusable and highly efficient catalysts to replace corrosive and single-use reagents. elsevierpure.comnih.gov This includes exploring solid acid catalysts or novel organometallic complexes that can facilitate the acylation process under milder conditions.
Alternative Energy Sources: The use of microwave irradiation or flow chemistry systems to accelerate reaction times, improve yields, and reduce energy consumption. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. nih.gov A key goal is to move away from multi-step syntheses that require extensive purification towards more streamlined, one-pot procedures. sigmaaldrich.com
Greener Solvents: Investigating the use of safer, renewable, or solvent-free reaction conditions to lessen the environmental impact of the synthesis process. elsevierpure.comriverlandtrading.com
By prioritizing waste prevention and the use of safer chemicals, these novel routes will not only enhance the economic viability of producing this compound but also significantly reduce its environmental footprint. nih.govpreprints.org
Advanced Spectroscopic Techniques for Real-Time Monitoring
To optimize the novel synthetic routes discussed above, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques are powerful tools for achieving this by enabling real-time, in-situ monitoring of chemical reactions. google.combldpharm.com
Future research will likely involve the application of the following techniques to the synthesis of this compound:
In-situ NMR Spectroscopy: Benchtop NMR spectrometers can be used to track the formation of products and the consumption of reactants in real-time, providing valuable kinetic data to optimize reaction conditions and improve yield. mdpi.com
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy methods can provide molecular-level information about the compounds present in a reaction mixture, allowing for the continuous monitoring of functional group transformations. google.com
UV/Vis Spectroscopy: This technique is well-suited for monitoring changes in concentration of aromatic compounds and can be used to follow the progress of the reaction, particularly when coupled with chemometric methods for data analysis. google.com
The data gathered from these real-time monitoring techniques will facilitate a more controlled and efficient synthesis, ensuring higher product quality and minimizing the formation of impurities. google.commdpi.com
Integration of Machine Learning and AI in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and facilitating the design of novel compounds. guidechem.comscirp.orgnih.gov In the context of this compound, these computational tools offer several exciting avenues for future exploration.
| AI/ML Application Area | Potential Impact on this compound Research |
| Property Prediction | Development of quantitative structure-activity relationship (QSAR) models to predict physicochemical properties, biological activity, and potential toxicity. guidechem.comrsc.org |
| De Novo Design | Generative models can design novel analogues of this compound with optimized properties, such as enhanced biological efficacy or specific photophysical characteristics. guidechem.com |
| Synthesis Planning | AI algorithms can analyze vast chemical reaction databases to propose novel and efficient synthetic routes, potentially identifying more sustainable pathways. |
| Data Analysis | Machine learning can be used to analyze complex datasets from spectroscopic or biological experiments, identifying patterns and correlations that may not be apparent through traditional analysis. scirp.org |
By leveraging the predictive power of AI, researchers can prioritize the synthesis of the most promising candidate molecules, thereby saving significant time and resources in the laboratory. rsc.orgnih.gov This data-driven approach will accelerate the discovery of new applications for this compound and its derivatives.
Multi-Omics Approaches in Biological Interaction Studies
To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular changes that occur within a biological system upon exposure to a compound. epa.govresearchgate.net
Future biological studies on this compound could employ multi-omics to:
Identify Molecular Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the specific cellular pathways and molecular targets that interact with the compound. researchgate.net
Elucidate Mechanisms of Action: Metabolomics, the study of small molecule metabolites, can reveal downstream effects on cellular metabolism, providing a functional readout of the compound's biological activity.
Discover Biomarkers: Integrated multi-omics analysis can help identify biomarkers of exposure or effect, which could be valuable for assessing the compound's impact in various biological contexts.
This comprehensive approach allows for a deeper understanding of the compound's interactions with complex biological networks, moving beyond the study of single endpoints to a more complete picture of its biological profile. epa.govresearchgate.net
Expanding Applications in Nanoscience and Advanced Materials
The unique photochemical properties of the benzophenone (B1666685) scaffold suggest that this compound could have significant potential in the fields of nanoscience and advanced materials. Benzophenone and its derivatives are known for their use as photoinitiators in polymerization, as UV absorbers, and in the development of novel optical and electronic materials. riverlandtrading.comscirp.org
Future research could explore the following applications for this compound:
Organic Light-Emitting Diodes (OLEDs): The benzophenone core is an attractive component for materials used in OLEDs due to its electronic properties. preprints.org Research could focus on incorporating this compound into the design of new host or emitter materials for more efficient and stable OLED devices. guidechem.com
Advanced Polymers and Coatings: As a substituted benzophenone, this compound could function as a photoinitiator for UV-curable coatings, inks, and adhesives, or as a photostabilizer to protect polymers from degradation by UV radiation. riverlandtrading.com
Tunable Optical Materials: Benzophenone derivatives have been used as photoactive dopants in elastomers to create flexible, tunable diffraction gratings. nih.gov The specific substitution pattern of this compound may offer unique advantages in the development of such "smart" materials.
Nanoscience: While direct applications in nanoscience are still emerging, the compound could be explored as a component of photo-responsive nanoparticles or as a surface modification agent for nanomaterials to control their properties upon exposure to light. Lignin nanoparticles, for instance, are being explored as carriers in drug delivery. epa.gov
By leveraging its inherent photochemical and electronic properties, this compound stands as a promising candidate for the development of next-generation materials with tailored functionalities.
Q & A
Q. What are the recommended synthetic routes for preparing 4-Chloro-3'-methylbenzophenone derivatives?
- Methodological Answer : Synthesis of substituted benzophenones often involves Friedel-Crafts acylation or Ullmann coupling. For example, describes synthesizing a chlorinated aromatic intermediate using hydrazine derivatives and tert-butyl carboxylates. Adapting this, one could react 3-methylbenzophenone with a chlorinating agent (e.g., Cl2/FeCl3) under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization via LC/MS (as in ) are critical for verifying product identity and purity.
Q. How can the purity of this compound be assessed in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. For example, highlights the use of GR-grade reagents for electrochemical applications, emphasizing the need for ≥95% purity. Additionally, differential scanning calorimetry (DSC) can detect impurities via melting point deviations .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Compare functional group peaks (e.g., carbonyl at ~1650 cm<sup>-1</sup>) with reference data from similar compounds like 4'-Chloro-2-hydroxy-4-methoxybenzophenone .
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., chlorine and methyl group positions). uses LC/MS (m/z 391 [M+H]<sup>+</sup>) for structural validation.
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : Computational studies (e.g., DFT calculations) can predict electron density distribution. The Hammett equation, as applied to 4-chloro-3,5-dimethylphenol in (pKa prediction using σmeta and σpara values), can be adapted to model substituent effects. Chlorine’s electron-withdrawing nature may reduce nucleophilic aromatic substitution rates compared to methyl groups.
Q. What are the stability profiles of this compound under oxidative or photolytic conditions?
- Methodological Answer : Accelerated stability testing (e.g., exposure to UV light or H2O2) can mimic environmental degradation. discusses chlorine-mediated reactions of benzophenones during water treatment, suggesting LC/MS or GC/MS to identify degradation byproducts like hydroxylated or dechlorinated species .
Q. How can conflicting data on the biological activity of chlorinated benzophenones be resolved?
- Methodological Answer : Contradictions in endocrine disruption studies (e.g., vs. 5) may arise from assay specificity. Use orthogonal assays:
- In vitro receptor-binding assays (e.g., ERα/β for estrogenicity).
- In silico docking simulations to compare binding affinities of this compound with known disruptors like 4-chloro-4-hydroxybenzophenone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
